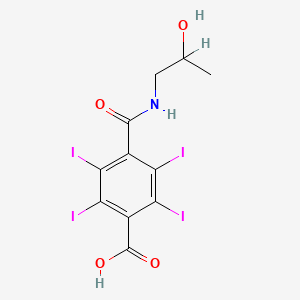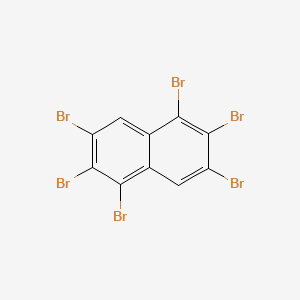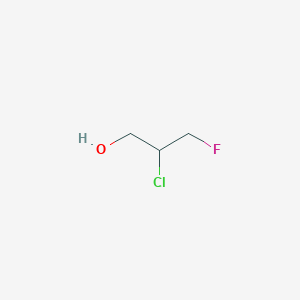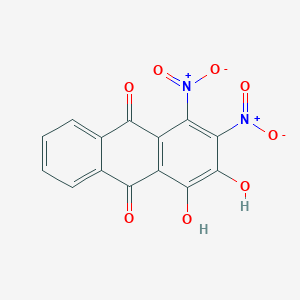![molecular formula C10H16O B14696040 Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane] CAS No. 29186-06-9](/img/structure/B14696040.png)
Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] is a bicyclic organic compound characterized by a unique spirocyclic structure. This compound has garnered significant attention in the scientific community due to its potential biological activity and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] involves several steps. One common method includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . The epimerized product is then subjected to cycloaddition reactions, followed by deprotection and oxidation to yield the desired compound .
Industrial Production Methods
Industrial production methods for Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] are not well-documented in the literature. the synthesis typically involves scalable organic reactions that can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxirane derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxirane derivatives, reduced bicyclo[3.3.1]nonane compounds, and substituted spirocyclic structures .
Applications De Recherche Scientifique
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and asymmetric catalysis.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] involves its interaction with molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . This interaction can lead to various biological effects, including anticancer activity and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its rich BC conformers due to lp–lp repulsion of heavy atoms.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Similar in structure but contains selenium and sulfur atoms.
Bicyclo[3.3.1]nonane-3,7-diones: Achieved through multicomponent reactions and known for their diverse applications.
Uniqueness
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
29186-06-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
spiro[bicyclo[3.3.1]nonane-3,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-2-8-4-9(3-1)6-10(5-8)7-11-10/h8-9H,1-7H2 |
Clé InChI |
ZLLPRZSEOMKTCV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)CC3(C2)CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


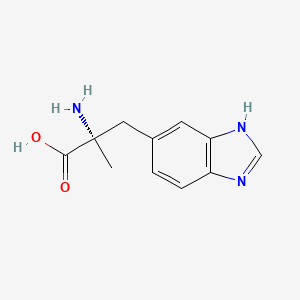
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
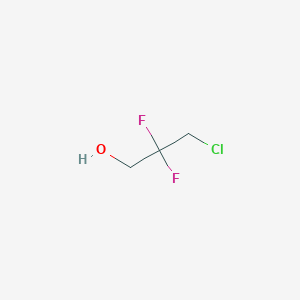
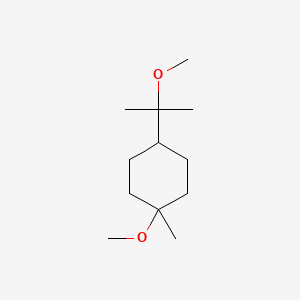
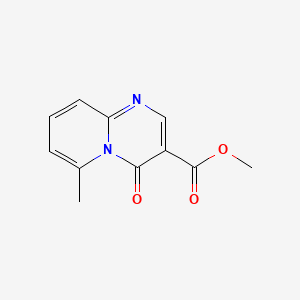

![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
